molecular formula C24H25NO2 B12747287 1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- CAS No. 108154-92-3

1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)-

Cat. No.: B12747287
CAS No.: 108154-92-3
M. Wt: 359.5 g/mol
InChI Key: IJKZOYIWNHJNKE-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- is a complex organic compound with a unique structure that includes a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- is unique due to its complex structure, which includes a quinoline moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

108154-92-3

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

1-[4-(6,7,8,9,10,11-hexahydrocycloocta[b]quinolin-12-yloxy)phenyl]propan-1-one

InChI

InChI=1S/C24H25NO2/c1-2-23(26)17-13-15-18(16-14-17)27-24-19-9-5-3-4-6-11-21(19)25-22-12-8-7-10-20(22)24/h7-8,10,12-16H,2-6,9,11H2,1H3

InChI Key

IJKZOYIWNHJNKE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=C3CCCCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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